molecular formula C9H12N2O4S B120348 2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid CAS No. 302964-02-9

2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid

Cat. No. B120348
M. Wt: 244.27 g/mol
InChI Key: QNFLEDLPOVONCN-UHFFFAOYSA-N
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Patent
US09365526B2

Procedure details

The second step involves treating a stirred solution of ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylate in tetrahydrofuran-methanol with 6N aqueous sodium hydroxide solution at room temperature for 24 hours. Most of the tetrahydrofuran-methanol were removed by distillation under reduced pressure and the aqueous solution was acidified with 6N hydrochloric acid to obtain a solid which was filtered, washed with water and ether, then air dried, followed by drying in vacuo to obtain 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C:9]1[S:10][C:11]([C:14]([O:16]CC)=[O:15])=[CH:12][N:13]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+]>O1CCCC1CO>[C:1]([O:5][C:6]([NH:8][C:9]1[S:10][C:11]([C:14]([OH:16])=[O:15])=[CH:12][N:13]=1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC=1SC(=CN1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1C(CCC1)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Most of the tetrahydrofuran-methanol were removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a solid which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water and ether
CUSTOM
Type
CUSTOM
Details
air dried
CUSTOM
Type
CUSTOM
Details
by drying in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC=1SC(=CN1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.